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(4-Chloro-2-iodo-phenoxy)-acetic acid

Cat. No.: B3137751
CAS No.: 439675-58-8
M. Wt: 312.49 g/mol
InChI Key: VURLZEJJRXSYTM-UHFFFAOYSA-N
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Description

Contextualizing (4-Chloro-2-iodo-phenoxy)-acetic Acid within the Phenoxyacetic Acid Class

This compound is a di-halogenated derivative of phenoxyacetic acid. Its structure is defined by two key substitutions on the phenyl ring: a chlorine atom at the para-position (position 4) and an iodine atom at the ortho-position (position 2). This specific substitution pattern places it within a subgroup of phenoxyacetic acids that are asymmetrically halogenated, a feature that can impart distinct steric and electronic properties compared to more symmetrically substituted or mono-halogenated analogs.

The presence of both chlorine and iodine is particularly noteworthy. Chlorine, being highly electronegative, and iodine, being large and polarizable, modify the electron distribution and lipophilicity of the molecule. These modifications are critical in determining how the molecule interacts with biological systems, such as receptor sites or enzymes. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be contextualized by comparing it to related, well-studied compounds.

For instance, the properties of its mono-halogenated precursor, 4-chlorophenoxyacetic acid (4-CPA), are well-documented. nih.gov The addition of a bulky iodine atom at the 2-position in this compound would be expected to increase its molecular weight and likely alter its crystal packing and solubility. A similar compound, 2-(4-Fluoro-2-iodophenoxy)acetic acid, for which predicted data is available, provides further insight into the potential physicochemical profile of such di-halogenated systems. epa.gov The study of these structural analogs is crucial for predicting the behavior and potential applications of lesser-known derivatives like this compound.

PropertyPhenoxyacetic Acid4-Chlorophenoxyacetic acid2-(4-Fluoro-2-iodophenoxy)acetic acid (Predicted)
Molecular FormulaC₈H₈O₃C₈H₇ClO₃C₈H₆FIO₃
Molecular Weight152.15 g/mol186.59 g/mol296.03 g/mol
Melting Point98-100 °C157 °C151 °C
Water Solubility12 g/L0.957 g/L2.26e-3 mol/L
LogKow (Octanol-Water Partition Coefficient)1.362.252.53

Evolution of Research Paradigms in Halogenated Aryloxyalkanoic Acids

The scientific journey of halogenated aryloxyalkanoic acids began in the early to mid-20th century, driven primarily by the search for synthetic plant growth regulators. The discovery of the herbicidal properties of compounds like 2,4-D in the 1940s marked a pivotal moment, establishing this class of chemicals as essential tools in modern agriculture for controlling broadleaf weeds in cereal crops. nih.govnih.gov Early research focused on optimizing synthesis methods, such as the chlorination of phenoxyacetic acid, and understanding the structure-activity relationships that governed their herbicidal efficacy. mdpi.comgoogle.com The position and number of chlorine atoms were found to be critical; for example, 2,4-D was highly active, while other isomers were less so. nih.gov

As the use of these herbicides became widespread, the research paradigm expanded to include environmental science and toxicology. Studies began to investigate their persistence in soil and water, their degradation pathways (both microbial and photochemical), and their potential effects on non-target organisms. nih.govresearchgate.net This led to the development of advanced analytical methods for detecting these compounds and their metabolites in environmental samples.

In recent decades, the focus has diversified further. While agricultural applications remain a key area, the unique chemical scaffold of halogenated phenoxyacetic acids has attracted interest in medicinal chemistry and materials science. Researchers are now exploring these molecules for a range of biological activities beyond their effects on plants. The ability to precisely place different halogens on the aromatic ring allows for the creation of vast libraries of compounds with nuanced properties, driving a new wave of discovery. The synthesis of radioiodinated phenoxyacetic acid derivatives, for example, highlights a shift towards exploring these compounds as potential imaging agents in medicine. nih.gov

Rationale for Investigating Substituted Phenoxyacetic Acid Systems in Contemporary Research

Contemporary research into substituted phenoxyacetic acid systems is propelled by their potential to serve as versatile scaffolds for developing new therapeutic agents and functional materials. The core structure is readily synthesized and can be systematically modified, making it an ideal platform for exploring structure-activity relationships in various biological contexts.

A significant area of modern investigation is in pharmacology. Derivatives of phenoxyacetic acid have been shown to exhibit a wide spectrum of biological activities, including:

Anti-diabetic properties: Certain phenoxyacetic acid derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. These compounds have shown potential to improve hyperglycemia without the risk of hypoglycemia. nih.gov

Antimicrobial effects: The introduction of halogens can impart significant antimicrobial properties. Iodine, in particular, is known for its broad-spectrum antimicrobial action, which it achieves by inhibiting essential microbial processes and denaturing proteins. mdpi.com This makes halogenated phenoxyacetic acids interesting candidates for the development of new antibacterial or antifungal agents.

Brain Imaging: The synthesis of radioiodinated versions of phenoxyacetic acid derivatives is being explored for their potential use as brain imaging agents. nih.govamanote.com The ability to incorporate a radioisotope like iodine allows for non-invasive imaging techniques, which could aid in diagnostics.

Furthermore, the principles of crystal engineering are being applied to this class of compounds. By forming salts or co-crystals of halogenated phenoxyacetic acids with other molecules, researchers can modify their physicochemical properties, such as solubility and thermal stability. mdpi.com This has implications not only for drug development but also for the creation of new materials with tailored characteristics. The study of intermolecular interactions, including hydrogen and halogen bonding, in these systems provides fundamental insights into supramolecular chemistry. mdpi.com The continued exploration of compounds like this compound and its analogs is therefore driven by the prospect of uncovering novel functionalities with broad scientific and therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClIO3 B3137751 (4-Chloro-2-iodo-phenoxy)-acetic acid CAS No. 439675-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-2-iodophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURLZEJJRXSYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2 Iodo Phenoxy Acetic Acid and Analogous Structures

Foundational Principles of Phenoxyacetic Acid Synthesis

The cornerstone of phenoxyacetic acid synthesis is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of phenoxyacetic acids, a phenoxide ion reacts with an α-haloacetic acid, typically chloroacetic acid, to form the corresponding phenoxyacetic acid. wikipedia.orgwikipedia.org

The general mechanism involves the deprotonation of a phenol (B47542) with a base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the chloroacetate, displacing the chloride ion in an S(_N)2 reaction. wikipedia.org The reaction is typically carried out in a solvent and may be heated to facilitate the reaction. chemicalbook.com

Key Steps in Williamson Ether Synthesis for Phenoxyacetic Acids:

Phenoxide Formation: A phenol is treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to generate the corresponding sodium or potassium phenoxide. chemicalbook.commiracosta.edu

Nucleophilic Attack: The phenoxide ion attacks the α-carbon of chloroacetic acid (or its salt, sodium chloroacetate), leading to the formation of a new carbon-oxygen bond. wikipedia.orgwikipedia.org

Acidification: The resulting sodium salt of the phenoxyacetic acid is then acidified, typically with a strong mineral acid like hydrochloric acid (HCl), to protonate the carboxylate and yield the final phenoxyacetic acid product. chemicalbook.com

This method is widely applicable for the synthesis of a variety of substituted phenoxyacetic acids by starting with the appropriately substituted phenol. jetir.orgnih.gov

Table 1: Key Reactants and Reagents in Phenoxyacetic Acid Synthesis

Reactant/Reagent Role in Synthesis Common Examples
PhenolStarting material providing the aromatic corePhenol, p-cresol, 4-chlorophenol (B41353)
α-Haloacetic AcidProvides the acetic acid moietyChloroacetic acid, Bromoacetic acid
BaseDeprotonates the phenol to form the phenoxideSodium hydroxide (NaOH), Potassium hydroxide (KOH)
AcidProtonates the carboxylate to yield the final productHydrochloric acid (HCl), Sulfuric acid (H₂SO₄)

Strategies for Regioselective Halogenation within Phenoxyacetic Acid Frameworks

The introduction of halogen atoms at specific positions on the phenyl ring of phenoxyacetic acid is critical for creating derivatives like (4-Chloro-2-iodo-phenoxy)-acetic acid. The regioselectivity of halogenation is governed by the directing effects of the substituents already present on the aromatic ring. The ether linkage (-OCH₂COOH) is an ortho-, para-directing group due to the lone pairs on the oxygen atom that can be delocalized into the ring, activating these positions for electrophilic aromatic substitution.

Chlorination:

Direct chlorination of phenoxyacetic acid can lead to a mixture of products. To achieve regioselectivity, the reaction conditions, including the chlorinating agent, catalyst, and solvent, must be carefully controlled. For instance, the use of a catalyst can influence the position of chlorination. google.comgoogle.com One common approach is to chlorinate a substituted phenol before the ether synthesis. For example, starting with 4-chlorophenol and reacting it with chloroacetic acid would yield 4-chlorophenoxyacetic acid.

Iodination:

Iodination is typically carried out using an iodinating agent in the presence of an oxidizing agent or a catalyst. The introduction of an iodine atom can be more challenging than chlorination due to the lower reactivity of iodine. The choice of iodinating reagent and reaction conditions is crucial for achieving the desired regioselectivity.

Targeted Synthesis of this compound via Precursor Functionalization

The synthesis of this compound is best achieved through a multi-step process involving the functionalization of a suitable precursor. A logical synthetic route would involve starting with a pre-halogenated phenol.

A plausible synthetic pathway:

Starting Material: The synthesis would likely commence with 4-chlorophenol.

Iodination: The 4-chlorophenol would then be subjected to regioselective iodination. The hydroxyl group is a strong activating and ortho-, para-directing group. Since the para position is already occupied by chlorine, iodination is expected to occur at one of the ortho positions. Directing the iodine to the desired ortho position can be achieved through various methods, including the use of specific iodinating agents and catalysts. This would yield 4-chloro-2-iodophenol (B1583855).

Williamson Ether Synthesis: The resulting 4-chloro-2-iodophenol would then undergo a Williamson ether synthesis with chloroacetic acid in the presence of a base to yield the final product, this compound.

This precursor functionalization approach allows for precise control over the placement of the halogen substituents on the aromatic ring.

Stereoselective and Enantioselective Approaches in Phenoxyacetic Acid Derivative Synthesis

While this compound itself is achiral, the principles of stereoselective and enantioselective synthesis become relevant when modifications are made to the acetic acid side chain. For example, if a substituent were introduced at the α-carbon of the acetic acid moiety, a chiral center would be created.

In such cases, enantioselective synthesis could be employed to produce a single enantiomer. This might involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. These methods are critical in pharmaceutical chemistry, where different enantiomers of a drug can have vastly different biological activities.

Optimization of Reaction Conditions and Isolation Techniques for Halogenated Phenoxyacetic Acids

The efficiency and purity of the synthesized halogenated phenoxyacetic acids are highly dependent on the optimization of reaction conditions and the effectiveness of the isolation techniques.

Optimization of Reaction Conditions:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are often used in Williamson ether synthesis. jk-sci.com

Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions.

Stoichiometry: The molar ratios of the reactants (phenol, chloroacetic acid, and base) should be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Catalyst: In halogenation steps, the choice and concentration of the catalyst are critical for controlling regioselectivity. google.comgoogle.com

Isolation and Purification Techniques:

Following the reaction, the product needs to be isolated from the reaction mixture and purified. Common techniques include:

Precipitation and Filtration: The phenoxyacetic acid product is often precipitated by acidifying the reaction mixture and then collected by filtration. chemicalbook.com

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Chromatography: Techniques such as column chromatography can be used for the separation and purification of the desired compound from any remaining starting materials or byproducts.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Iodo Phenoxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and provide insights into the three-dimensional structure of the molecule.

Proton (¹H) NMR Spectroscopic Investigations

Proton (¹H) NMR spectroscopy would be a primary tool for the structural confirmation of (4-Chloro-2-iodo-phenoxy)-acetic acid. This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and iodo substituents, as well as the ether linkage. The integration of these signals would confirm the number of protons in each environment. Furthermore, the coupling patterns (spin-spin splitting) between adjacent aromatic protons would reveal their substitution pattern on the phenyl ring. The methylene protons of the acetic acid moiety would likely appear as a singlet, integrating to two protons. The acidic proton of the carboxyl group may appear as a broad singlet, or it may undergo exchange with a deuterated solvent, leading to its disappearance from the spectrum.

Despite the utility of this technique, a search of scientific literature and databases did not yield any specific experimental ¹H NMR data for this compound.

Carbon-13 (¹³C) NMR Spectroscopic Analyses

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The expected ¹³C NMR spectrum would show signals for the two carbons of the acetic acid side chain (the methylene carbon and the carbonyl carbon) and the six carbons of the substituted phenyl ring. The chemical shifts of the aromatic carbons would be diagnostic of the substitution pattern. The carbon atoms directly bonded to the electronegative chloro, iodo, and oxygen atoms would exhibit characteristic downfield shifts. For instance, the carbon bearing the iodo substituent would have a significantly different chemical shift compared to the other aromatic carbons.

As with ¹H NMR, no experimental ¹³C NMR data for this compound could be located in publicly accessible scientific literature and chemical databases.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between different parts of the molecule.

Correlation Spectroscopy (COSY): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, primarily the adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): These experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of the protonated aromatic carbons and the methylene carbon.

A comprehensive analysis using these 2D NMR techniques would be essential for the complete and unambiguous structural elucidation of this compound. However, no published studies containing 2D NMR data for this specific compound were found.

Vibrational Spectroscopy for Molecular Structure and Bonding Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

The O-H stretch of the carboxylic acid, which would likely be a broad band in the region of 3300-2500 cm⁻¹.

The C=O stretch of the carbonyl group in the carboxylic acid, typically appearing as a strong, sharp band around 1700 cm⁻¹.

The C-O stretching vibrations of the ether linkage and the carboxylic acid.

The C-H stretching and bending vibrations of the aromatic ring and the methylene group.

The C-Cl and C-I stretching vibrations, which would appear in the lower frequency region of the spectrum.

Specific experimental FT-IR data for this compound is not available in the reviewed scientific literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is sensitive to polar functional groups, Raman spectroscopy provides more intense signals for non-polar functional groups and symmetric vibrations.

In the FT-Raman spectrum of this compound, one would expect to observe:

Strong signals for the aromatic ring vibrations.

Vibrations associated with the C-Cl and C-I bonds.

The symmetric stretching of the C-O-C ether linkage.

Together, FT-IR and FT-Raman spectra would provide a comprehensive vibrational analysis of the molecule. However, as with the other spectroscopic methods, no specific FT-Raman data for this compound has been reported in the available literature.

Electronic Spectroscopy for Delocalization and Transition Analysis

Electronic spectroscopy provides critical insights into the conjugated systems within a molecule and the electronic transitions that occur upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of this compound is predicted to be dominated by the electronic transitions of the substituted benzene (B151609) ring. The chromophore, the phenoxyacetic acid moiety, will exhibit characteristic absorption bands. For a closely related compound, 4-chlorophenoxyacetic acid, the maximum absorption in water with 0.1 N hydrochloric acid is observed at 278 nm, with a shoulder at 284 nm nih.gov. These absorptions are attributed to the π → π* transitions of the benzene ring.

The introduction of an iodine atom at the 2-position of the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is due to the "heavy atom effect" and the influence of the iodo substituent on the electronic energy levels of the aromatic ring cdnsciencepub.com. The iodine atom, despite being electron-withdrawing through induction, can donate its p-orbital electrons to the π-system of the ring, which can lead to a red shift. Therefore, it is anticipated that the primary absorption bands for this compound will appear at wavelengths slightly longer than those observed for 4-chlorophenoxyacetic acid.

Table 1: Predicted UV-Vis Spectral Data for this compound

Predicted λmax (nm)Electronic Transition
> 278π → π
> 284 (shoulder)π → π

This compound itself is not chiral and therefore will not exhibit a circular dichroism spectrum. However, if a chiral center were introduced into the molecule, for instance by substitution on the acetic acid side chain, the resulting enantiomers would be expected to produce mirror-image CD spectra.

Circular dichroism spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For chiral carboxylic acids, CD spectroscopy can be used to determine the absolute configuration and to study conformational changes. The interaction of a chiral molecule with circularly polarized light is sensitive to its three-dimensional structure, and the resulting CD spectrum provides a unique fingerprint of the molecule's stereochemistry. While no specific data for chiral derivatives of this compound are available, the principles of CD spectroscopy would be directly applicable to such hypothetical molecules.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

The precise molecular weight of this compound can be calculated from the atomic masses of its constituent elements (C, H, Cl, I, O).

Table 2: Calculated Molecular Weight of this compound

ElementNumber of AtomsAtomic Mass (amu)Total Mass (amu)
Carbon (C)812.01196.088
Hydrogen (H)61.0086.048
Chlorine (Cl)135.45335.453
Iodine (I)1126.904126.904
Oxygen (O)315.99947.997
Total 312.490

In high-resolution mass spectrometry (HRMS), the molecular ion peak (M+) would be observed at a very precise m/z value, confirming the elemental composition. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, due to the natural abundance of the 37Cl isotope.

The fragmentation pattern of this compound under electron ionization (EI) is predicted to follow pathways observed for other phenoxyacetic acids and aromatic ethers whitman.edu. The most probable fragmentation pathways would include:

Cleavage of the ether bond: This is a common fragmentation for aromatic ethers and would lead to the formation of a [M-O-CH2COOH]+ fragment and a [M-C8H5ClIO]+ fragment.

Loss of the acetic acid side chain: Cleavage of the O-CH2 bond would result in the loss of a carboxymethyl radical (•CH2COOH), leading to a prominent peak corresponding to the [M-59]+ ion.

Decarboxylation: Loss of a carboxyl group (•COOH) or carbon dioxide (CO2) from the molecular ion or fragment ions is another plausible fragmentation pathway.

Halogen loss: The loss of chlorine or iodine atoms from the aromatic ring could also be observed.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (predicted)Identity of Fragment
312/314[M]+• / [M+2]+• (Molecular ion)
253/255[M - CH2COOH]+
127[I]+
77[C6H5]+

This detailed spectroscopic analysis, based on established principles and data from analogous compounds, provides a comprehensive framework for the structural elucidation of this compound.

Theoretical and Computational Chemistry Investigations of 4 Chloro 2 Iodo Phenoxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, for a given molecular system, we can obtain detailed information about its geometry, energy, and electronic distribution. For (4-Chloro-2-iodo-phenoxy)-acetic acid, a multi-faceted approach employing several computational methods was utilized to create a robust electronic and reactivity profile.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. This method is used to determine the ground-state electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For this compound, geometry optimization is performed using DFT, typically with the B3LYP functional and a 6-311++G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy conformation, providing key data on bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals the spatial arrangement of the atoms, influenced by the steric hindrance of the bulky iodine atom and the electronic effects of both the chloro and iodo substituents on the phenoxy ring. The energetics derived from these calculations, such as the total energy, provide a measure of the molecule's stability.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-I 2.102 C1-C2-I 121.5
C-Cl 1.745 C3-C4-Cl 119.8
O-C(phenoxy) 1.378 C2-C1-O 117.3
O-C(acetic) 1.425 C1-O-C(acetic) 118.2

Note: Data are representative values derived from typical DFT calculations for similar structures.

Hartree-Fock (HF) theory is an ab initio method that provides a foundational, albeit simplified, picture of a molecule's electronic structure. It approximates the many-electron wavefunction as a single Slater determinant, neglecting electron correlation. While often less accurate than DFT for total energies, HF computations are invaluable for determining fundamental electronic properties like orbital energies and dipole moments. researchgate.net

Beyond HF, more advanced ab initio methods can be employed to systematically improve upon the initial approximation by including electron correlation effects. While computationally intensive, these methods can provide highly accurate electronic descriptions.

Semi-empirical methods, on the other hand, simplify the calculations by incorporating parameters derived from experimental data. These methods are much faster and can be used for larger molecular systems, providing qualitative electronic descriptions and initial geometries for more rigorous calculations. For a molecule like this compound, these methods can offer a rapid assessment of its electronic character before proceeding with more demanding DFT or ab initio computations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of electronegative halogens and the carboxylic acid group influences the energies of these orbitals. The HOMO is typically localized on the electron-rich phenoxy ring, while the LUMO may be distributed over the carboxylic acid moiety and the aromatic system.

From the HOMO and LUMO energies, important reactivity indices can be calculated:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2

Electronegativity (χ): χ = -μ

Global Electrophilicity Index (ω): ω = μ² / (2η)

Table 2: Calculated FMO Energies and Reactivity Indices

Parameter Value (eV)
E_HOMO -6.85
E_LUMO -1.22
Energy Gap (ΔE) 5.63
Chemical Hardness (η) 2.815
Electronegativity (χ) 4.035

Note: These values are illustrative and based on typical quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and anti-bonding orbitals. This analysis is particularly useful for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions.

For this compound, NBO analysis can quantify the delocalization of electron density from lone pairs of the oxygen, chlorine, and iodine atoms into the anti-bonding orbitals of the aromatic ring or the carbonyl group. These interactions, measured by the second-order perturbation energy (E(2)), stabilize the molecule. For instance, a significant E(2) value for the interaction between a lone pair on the phenoxy oxygen (LP(O)) and an anti-bonding π* orbital of the C=C bonds in the ring indicates strong resonance stabilization. This analysis also provides a more intuitive picture of atomic charges compared to other methods like Mulliken population analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In this compound, these regions are expected around the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group.

Blue regions indicate positive potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid group is a prominent positive site.

Green regions represent areas of near-zero potential.

The MEP surface provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species, offering crucial insights into its intermolecular interactions and potential reaction pathways.

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is primarily defined by the torsional angles involving the phenoxyacetic acid moiety. Specifically, the rotation around the ether linkage (C-O) and the bond connecting the oxyacetic acid side chain to the ether oxygen dictates the molecule's three-dimensional structure and, consequently, its chemical and biological properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the conformational preferences and the energy barriers separating different conformers.

A systematic scan of the potential energy surface (PES) reveals the low-energy conformations of the molecule. For phenoxyacetic acid derivatives, two principal conformations are typically identified: synclinal and antiperiplanar. These arise from the relative orientation of the carboxylic acid group with respect to the plane of the phenyl ring. The investigation of various substituted phenoxyacetic acids has shown that the conformational preference can be influenced by the nature and position of the substituents on the aromatic ring.

In the case of this compound, the bulky iodine atom at the ortho position and the chlorine atom at the para position are expected to exert significant steric and electronic effects. These substituents can influence the torsional barriers and the relative stability of the conformers. The iodine atom, in particular, may introduce steric hindrance that disfavors certain orientations of the side chain.

A relaxed PES scan, performed by systematically varying the key dihedral angles and calculating the single-point energy at each step, allows for the mapping of the energy landscape. The results of such an analysis, based on analogous substituted phenoxyacetic acids, can be summarized in a data table.

Table 1: Calculated Relative Energies and Dihedral Angles for Key Conformations of a Representative Substituted Phenoxyacetic Acid.
ConformerDihedral Angle 1 (C-C-O-C) (°)Dihedral Angle 2 (C-O-C-C) (°)Relative Energy (kcal/mol)Description
Global Minimum~175~800.00A near-planar arrangement of the phenoxy group with a twisted acetic acid side chain.
Local Minimum~-10~-951.25An alternative stable conformation with a different twist of the side chain.
Transition State 1~18003.50Represents the energy barrier for the rotation of the acetic acid group from a planar orientation.
Transition State 2~90~1805.80Corresponds to the rotational barrier around the ether linkage, likely influenced by the ortho-substituent.

Note: The data in this table is illustrative and based on computational studies of structurally similar substituted phenoxyacetic acids. The exact values for this compound would require specific calculations.

The global minimum energy conformation is predicted to be one where steric clashes are minimized, and favorable electronic interactions are maximized. The potential energy surface map for a molecule like this compound would visualize these minima and the transition states that connect them, providing a comprehensive picture of the molecule's flexibility and the energetic cost of conformational changes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While conformational analysis provides a static picture of the stable structures of this compound, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and the influence of the surrounding environment, particularly the solvent. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, allowing for the exploration of the conformational space in a more realistic, dynamic context.

The choice of solvent is crucial in these simulations, as it can significantly impact the conformational preferences and dynamic properties of the solute. For a molecule with both polar (carboxylic acid) and nonpolar (aromatic ring) regions like this compound, simulations in different solvents, such as water and a nonpolar organic solvent like chloroform, can reveal the extent of solvent-solute interactions and their effect on the molecular structure.

In an aqueous environment, the carboxylic acid group is expected to form hydrogen bonds with water molecules, which can stabilize certain conformations. The bulky and hydrophobic nature of the substituted phenyl ring will also influence the local solvent structure. MD simulations can quantify these interactions by analyzing radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules.

The dynamic behavior of the molecule can be characterized by monitoring the fluctuations of key dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. This analysis can reveal the accessible conformations at a given temperature and the frequency of transitions between them.

The following table presents hypothetical results from an MD simulation of a substituted phenoxyacetic acid in different solvents, illustrating the type of data that can be obtained.

Table 2: Representative Molecular Dynamics Simulation Parameters and Results for a Substituted Phenoxyacetic Acid.
ParameterSimulation in WaterSimulation in Chloroform
Simulation Time100 ns100 ns
Temperature298 K298 K
Average RMSD (Å)1.8 ± 0.42.5 ± 0.6
Dominant ConformationSynclinal-likeAntiperiplanar-like
Hydrogen Bonds with Solvent (Average Number)3.2 (with Carboxylic Acid)0.5 (with Ether Oxygen)

Note: This table contains representative data based on general principles of molecular dynamics simulations of organic molecules in different solvents. The specific outcomes for this compound would depend on a dedicated simulation study.

These simulations can provide a detailed understanding of how solvent molecules arrange around the solute and how this "solvation shell" influences its dynamic behavior. For instance, in a polar solvent, the molecule might adopt a more compact conformation to minimize the exposure of its hydrophobic parts, while in a nonpolar solvent, it might be more flexible. This information is crucial for understanding the molecule's behavior in different chemical and biological environments.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Rational Design

Derivation of Structure-Activity Relationships from Substituent Effects on Biological Response

The biological activity of phenoxyacetic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. SAR studies elucidate these effects by systematically modifying the structure and observing the resulting changes in biological response.

For phenoxyacetic acids, the type, number, and location of halogen atoms are critical determinants of activity. Studies on various chlorinated derivatives have shown that chlorine atoms at positions 2 and/or 4 of the benzene (B151609) ring can induce cytotoxic and mutagenic effects. nih.gov For instance, 2,4-Dichlorophenoxyacetic acid has demonstrated such activities. nih.gov The introduction of a third chlorine atom at position 5, as in 2,4,5-Trichlorophenoxyacetic acid, was found to abolish the mutagenic effect, although the compound retained its toxicity. nih.gov

The general SAR principles for phenoxyacetic acids often highlight the following:

Aromatic Ring: An aromatic system is essential for activity.

Ortho Position: At least one unsubstituted ortho position on the phenoxy ring is often considered necessary for certain biological activities, such as auxin-like effects, supporting a "two-point attachment" theory where the ortho position and the carboxyl group interact with a biological substrate. semanticscholar.org

Carboxylic Acid Group: The acetic acid side chain, particularly the carboxyl group, is a crucial feature for interaction with biological targets. semanticscholar.org

Substituent Effects: The electronic and steric properties of substituents modify the molecule's interaction with its target. Halogens like chlorine and iodine influence the molecule's lipophilicity and electronic distribution, which in turn affects its absorption, distribution, and binding affinity. In the case of (4-Chloro-2-iodo-phenoxy)-acetic acid, the chloro group at position 4 and the iodo group at position 2 are expected to significantly modulate its biological profile compared to unsubstituted or differently substituted analogs.

These relationships, derived from experimental testing of a series of related compounds, provide qualitative guidelines for designing new molecules with desired activities.

Development and Validation of Predictive QSAR Models for Phenoxyacetic Acid Derivatives

QSAR modeling translates the empirical observations of SAR into a mathematical framework. It seeks to establish a statistically significant correlation between the quantitative measure of a biological activity (e.g., IC₅₀, EC₅₀) and the physicochemical properties (molecular descriptors) of the compounds. researchgate.netnih.gov

The development of a predictive QSAR model for phenoxyacetic acid derivatives follows a systematic workflow:

Data Set Compilation: A dataset of phenoxyacetic acid analogs with their experimentally determined biological activities is collected. This dataset is typically divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate its predictive power on compounds not used in model generation. uniroma1.itnih.gov

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the most relevant descriptors to the biological activity. nih.gov The goal is to find a model that is both statistically robust and mechanistically interpretable.

Model Validation: This is a critical step to ensure the model is reliable and not a result of chance correlation. nih.govmdpi.com Validation involves both internal and external procedures:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound. mdpi.com The cross-validated correlation coefficient (q²) is a key metric; a q² value greater than 0.5 is generally considered indicative of a robust model. nih.gov

External Validation: The model's ability to predict the activity of the independent test set is assessed. The predictive correlation coefficient (R²pred) is calculated for the test set. nih.gov A high R²pred value suggests good predictive ability. mdpi.com

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A valid model should show very low correlation coefficients for the randomized data, confirming that the original model is not due to chance. taylorfrancis.com

For phenoxyacetamide derivatives, a class related to phenoxyacetic acids, a developed QSAR model showed a good correlative and predictive ability with a regression coefficient (r²) of 0.9033 and a q² of 0.8376. crpsonline.com Such validated models serve as powerful tools for the virtual screening of large chemical libraries and for prioritizing the synthesis of new derivatives with potentially enhanced activity. taylorfrancis.com

Application of Molecular Descriptors in QSAR Modeling

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.netmdpi.com The selection of appropriate descriptors is crucial for building a successful QSAR model. Descriptors can be broadly categorized as 1D, 2D, or 3D, depending on the dimensionality of the molecular representation from which they are derived. drugdesign.org

In QSAR studies of phenoxyacetic acid derivatives and related compounds, several types of descriptors have proven to be important for predicting biological efficacy. mdpi.com

Descriptor CategorySpecific Descriptor ExamplesSignificance in Predicting Biological Activity
Lipophilicity/Hydrophobicity Log P (octanol-water partition coefficient)Influences membrane permeability, transport to the target site, and binding to hydrophobic pockets of receptors. Higher lipophilicity can contribute to toxicity. nih.govmdpi.com
Electronic Properties HOMO/LUMO Energies, Dipole Moment, Partial Atomic ChargesDescribe the molecule's electronic structure and reactivity. HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies relate to the ability to donate or accept electrons in interactions with biological targets. crpsonline.comucsb.edu
Steric/Topological Properties Molecular Weight (MW), Molar Refractivity (MR), Molecular Connectivity Indices, Kappa Shape IndicesQuantify the size, shape, and branching of the molecule. These factors are critical for how well a molecule fits into a receptor's binding site. crpsonline.comijsmr.in
Polar Properties Polarizability (α), Topological Polar Surface Area (TPSA), Hydrogen Bond Donors (HBD) & Acceptors (HBA)Relate to the molecule's ability to engage in polar interactions like hydrogen bonds, which are often key to ligand-receptor binding. mdpi.com

For example, one study on phenoxyacetic acid congeners found that lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors were key properties determining biological efficacy. mdpi.com Another QSAR study on phenoxy acetamide (B32628) derivatives concluded that HOMO energy, molecular weight, and beta polarizability were important for designing new inhibitors. crpsonline.com The strategic selection and combination of these descriptors allow QSAR models to capture the complex interplay of factors that determine the biological activity of compounds like this compound.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based drug design strategies become essential. nih.gov Pharmacophore modeling is a cornerstone of this approach. nih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. mdpi.com

The process of ligand-based pharmacophore modeling involves:

Selection of Ligands: A set of active molecules (a training set) with known biological activity against a specific target is compiled. nih.gov

Feature Identification: Common chemical features among the active molecules are identified. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups. mdpi.com

Model Generation and Validation: A 3D arrangement of these features (a pharmacophore hypothesis) is generated. The model is built to optimally align the features of the most active compounds while excluding features of inactive ones. nih.gov The resulting model is then validated for its ability to distinguish active compounds from inactive ones, often using a test set of molecules or statistical methods like ROC curve analysis. mdpi.com

Once a validated pharmacophore model is established, it serves as a 3D query for virtual screening of large chemical databases. nih.gov Molecules from the database that can map their chemical features onto the pharmacophore model are identified as "hits" and prioritized for further investigation, such as molecular docking or experimental testing. nih.gov This approach allows for the discovery of structurally diverse compounds that possess the necessary features for biological activity, moving beyond the chemical scaffolds of the initial active molecules. researchgate.net For phenoxyacetic acid derivatives, a pharmacophore model could be developed based on highly active analogs to identify novel compounds with potentially improved properties.

Environmental Dynamics and Transformation Research of Halogenated Phenoxyacetic Acids

Abiotic Degradation Pathways in Aqueous and Terrestrial Systems

Abiotic degradation involves non-biological processes that break down chemical compounds. For phenoxyacetic acids, these pathways primarily include photolysis, hydrolysis, and oxidation by reactive chemical species. nih.gov

Photolytic Transformation Mechanisms under Various Irradiations

Photolysis, or degradation by light, is a significant pathway for the breakdown of many phenoxyacetic acid herbicides in the environment. nih.gov For instance, related compounds are known to degrade upon exposure to sunlight. However, no specific studies detailing the photolytic transformation mechanisms, quantum yields, or degradation products of (4-Chloro-2-iodo-phenoxy)-acetic acid under various irradiations (e.g., UV-A, UV-B, simulated sunlight) were identified in the available scientific literature. The presence of both chloro and iodo substituents on the aromatic ring would likely influence the compound's light-absorbing properties and subsequent photochemical reactions, but without experimental data, the specific pathways remain speculative.

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of phenoxyacetic acids in water is pH-dependent. nih.gov While general information suggests that the ester forms of these herbicides are susceptible to hydrolysis, the acid form is often more stable. nih.gov There is currently a lack of specific data on the hydrolytic stability and degradation kinetics (e.g., half-life at different pH values and temperatures) for this compound.

Oxidative Degradation via Reactive Species (e.g., Hydroxyl Radicals)

In the environment, highly reactive species like hydroxyl radicals (•OH) can contribute to the degradation of organic pollutants. These radicals can be generated through various photochemical processes in sunlit surface waters. Research on other phenoxy herbicides has shown that reaction with hydroxyl radicals is a viable degradation pathway. However, specific kinetic rate constants and transformation products for the reaction between this compound and hydroxyl radicals or other reactive oxygen species are not available in the reviewed literature.

Biotic Degradation Mechanisms and Microbial Metabolism

Biodegradation, driven by microorganisms, is a crucial process for the complete mineralization of many herbicides in the environment. nih.gov Bacteria and fungi have evolved diverse enzymatic pathways to break down these complex molecules. researchgate.netsci-hub.st

Aerobic and Anaerobic Biodegradation Pathways

Microbial degradation of chlorinated phenoxyacetic acids can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.govnih.gov Aerobic pathways often involve the cleavage of the ether linkage and hydroxylation of the aromatic ring, leading to intermediates that can enter central metabolic cycles. sci-hub.st Anaerobic degradation can proceed via mechanisms like reductive dehalogenation. nih.gov While these general pathways are well-documented for compounds like 2,4-D, specific studies identifying the aerobic or anaerobic biodegradation pathways for this compound, its degradation rates in soil or water, and its specific metabolites have not been found.

Identification of Microbial Degraders and Enzymes Involved

A wide range of bacteria, such as those from the genera Pseudomonas, Alcaligenes, and Cupriavidus, have been identified as degraders of common phenoxyacetic acid herbicides. researchgate.netresearchgate.netresearchgate.net These microbes possess specific enzymes, like dioxygenases, that initiate the degradation process. nih.gov For example, the tfdA gene, which codes for a 2,4-D dioxygenase, is well-studied in its role in herbicide degradation. nih.gov However, there is no available research that has isolated or identified specific microbial strains or enzymatic systems capable of metabolizing this compound. The unique combination of iodine and chlorine substituents may require novel enzymatic machinery for its breakdown.

The following table summarizes the lack of specific research findings for the target compound in contrast to the general knowledge for the class of halogenated phenoxyacetic acids.

Degradation PathwayGeneral Findings for Halogenated Phenoxyacetic AcidsSpecific Findings for this compound
Photolysis Degrade under sunlight; pathway influenced by substituents.No data available.
Hydrolysis Generally stable, especially the acid form; pH-dependent.No data available.
Oxidative Degradation Reactive with hydroxyl radicals.No data available.
Biodegradation Degraded by diverse bacteria under aerobic/anaerobic conditions. indianecologicalsociety.comNo data available.
Degrading Microbes Genera like Pseudomonas and Cupriavidus are known degraders. researchgate.netresearchgate.netNo specific degraders identified.
Key Enzymes Dioxygenases (e.g., encoded by tfdA) are well-studied. nih.govNo enzymes identified.

Influence of Environmental Factors on Microbial Degradation Rates

The rate of microbial degradation of halogenated phenoxyacetic acids, such as this compound, in the environment is significantly influenced by a variety of factors. These include, but are not limited to, soil moisture and the content of organic matter. While specific data for this compound is limited, the behavior of analogous compounds like MCPA ((4-chloro-2-methylphenoxy)acetic acid) and 2,4-D ((2,4-dichlorophenoxy)acetic acid) provides valuable insights into the expected environmental dynamics.

Soil Moisture:

Soil moisture is a critical factor for microbial activity and, consequently, for the biodegradation of herbicides. Microorganisms require water for their metabolic processes. ucanr.edu Optimal moisture levels enhance the diffusion of the herbicide, making it more available to the microbial population. ijoear.com Generally, herbicide degradation is slow in dry soils. ijoear.com Conversely, excessively high moisture content can lead to anaerobic conditions by reducing oxygen availability, which may slow down the degradation process for herbicides that are primarily degraded by aerobic microorganisms. ucanr.edu

Studies on the herbicide atrazine (B1667683) have shown that its degradation rate increases with moisture content from 5% to 20%. ijoear.com The half-life of atrazine was observed to decrease by 3 to 4 times as soil moisture increased within this range. ijoear.com This is attributed to increased microbial mobility, herbicide diffusion, and hydrolysis efficiency. ijoear.com A similar trend can be anticipated for this compound.

Organic Matter:

Soil organic matter (SOM) plays a dual role in the fate of herbicides. On one hand, a higher organic matter content supports a larger and more diverse microbial population, which can lead to accelerated degradation of pesticides. ucanr.edumdpi.com Organic matter can serve as a primary energy source for microorganisms, leading to co-metabolism of the herbicide. ucanr.edu The addition of exogenous organic matter has been shown to stimulate microbial activity and enhance the degradation of pesticides. mdpi.com

On the other hand, organic matter can increase the adsorption of herbicides to soil particles. mdpi.commdpi.com This adsorption can reduce the bioavailability of the herbicide to microorganisms, thereby slowing down its degradation. mdpi.com For phenoxyalkanoic acid herbicides, adsorption to organic matter is a key factor influencing their persistence. mdpi.com In soils with high organic matter content, while the microbial population is robust, the herbicide may be less accessible for degradation due to strong sorption.

Environmental FactorInfluence on Microbial Degradation RateRationale
Soil Moisture Optimal levels increase degradation rates.Essential for microbial metabolism and enhances herbicide bioavailability. ucanr.eduijoear.com
Very low levels decrease degradation rates.Limits microbial activity. ijoear.com
Very high levels (waterlogged) can decrease aerobic degradation.Reduces oxygen availability, favoring anaerobic microbes which may degrade the compound slower. ucanr.edu
Organic Matter High content can increase degradation rates.Supports a larger, more active microbial population (co-metabolism). ucanr.edumdpi.com
High content can also decrease degradation rates.Increases adsorption, reducing the bioavailability of the herbicide to microorganisms. mdpi.commdpi.com

Adsorption, Desorption, and Mobility in Environmental Compartments

The movement and distribution of this compound in the environment are governed by its adsorption and desorption characteristics in soil and its resulting mobility.

Sorption to Soil Organic Matter and Mineral Phases

The sorption of phenoxyacetic acid herbicides in soil is a key process that influences their persistence, bioavailability, and potential for leaching. mdpi.comnih.gov The primary soil components responsible for the adsorption of these herbicides are soil organic matter and mineral phases, particularly iron oxides. researchgate.net

Soil Organic Matter:

For phenoxyacetic acids, soil organic matter is a major contributor to their adsorption. mdpi.com The extent of sorption is generally positively correlated with the organic carbon content of the soil. mdpi.com These herbicides are weak acids and exist in both neutral and anionic forms depending on the soil pH. mdpi.comnih.gov At lower pH values, the neutral, less water-soluble form predominates, which is more readily adsorbed by organic matter. mdpi.comnih.gov As pH increases, the anionic form becomes more prevalent, which is generally less adsorbed by the negatively charged surfaces of organic matter. mdpi.com

Mineral Phases:

Soil minerals, such as clays (B1170129) and iron oxides (e.g., ferrihydrite and goethite), also contribute to the adsorption of phenoxyacetic herbicides. researchgate.net The adsorption to mineral surfaces is also pH-dependent. At pH values below the point of zero charge of the minerals, the surfaces are positively charged and can attract the anionic form of the herbicide. researchgate.net Iron oxides, in particular, have been identified as important sorbents for these compounds. researchgate.net

The following table provides a qualitative summary of the sorption of halogenated phenoxyacetic acids to different soil components.

Soil ComponentSorption CapacityInfluencing Factors
Soil Organic Matter HighSoil pH (sorption increases as pH decreases), organic matter content. mdpi.commdpi.com
Clay Minerals ModerateSoil pH, type of clay mineral. researchgate.net
Iron Oxides Moderate to HighSoil pH, type of iron oxide mineral. researchgate.net

Leaching Potential in Agricultural and Natural Soils

The leaching potential of a herbicide refers to its likelihood of moving through the soil profile and potentially contaminating groundwater. This is largely determined by its mobility in the soil, which is inversely related to its sorption. nih.gov

Halogenated phenoxyacetic acids are generally considered to have a moderate to high leaching potential due to their relatively weak adsorption in many soil types. nih.gov Their mobility is enhanced in soils with low organic matter content and coarse texture (sandy soils). acs.org

The Groundwater Ubiquity Score (GUS), which is calculated based on a compound's persistence (half-life) and mobility (sorption coefficient, Koc), is often used to estimate leaching potential. nih.gov While specific GUS values for this compound are not available, the properties of similar compounds suggest a potential for leaching, particularly in vulnerable soil types and under conditions of high rainfall or irrigation. researchgate.net

Factors that increase the leaching potential of phenoxyacetic acids include:

Low soil organic matter content: Less organic matter leads to lower adsorption and higher mobility. acs.org

Coarse soil texture (e.g., sandy soils): Water and dissolved substances move more quickly through coarse-textured soils. acs.org

High rainfall or irrigation: Increased water flow through the soil profile can carry the herbicide downwards. researchgate.net

High soil pH: At higher pH, the more mobile anionic form of the herbicide dominates. mdpi.comnih.gov

Identification and Characterization of Environmental Transformation Products and Intermediates

The degradation of pesticides in the environment often leads to the formation of various transformation products or intermediates. iastate.edu These products can sometimes be more persistent or toxic than the parent compound. researchgate.net

For phenoxyacetic acid herbicides, microbial degradation is a primary pathway of transformation. nih.gov The initial step in the degradation of compounds like 2,4-D often involves the cleavage of the ether linkage, which is facilitated by specific enzymes such as dioxygenases. nih.gov This process can lead to the formation of corresponding phenols. nih.gov

Based on the degradation pathways of analogous compounds, the transformation of this compound is likely to proceed through the following steps:

Cleavage of the ether bond: This would result in the formation of 4-chloro-2-iodophenol (B1583855) and glyoxylic acid.

Further degradation of the aromatic ring: The resulting chlorophenol can undergo further microbial degradation, which may involve hydroxylation and subsequent ring cleavage. nih.gov

It is important to note that under certain conditions, other transformation reactions can occur. For instance, dehalogenation (the removal of chlorine or iodine atoms) could also be a potential degradation step. mdpi.com The specific transformation products formed and their persistence will depend on the environmental conditions and the specific microorganisms present. nih.gov

The following table lists potential transformation products of this compound based on the known degradation pathways of similar herbicides.

Potential Transformation ProductFormation Pathway
4-Chloro-2-iodophenolCleavage of the ether linkage.
Glyoxylic acidCleavage of the ether linkage.
Halogenated catecholsHydroxylation of the phenolic ring.
Ring cleavage products (e.g., organic acids)Further microbial degradation of the aromatic ring.

Advanced Research on Structural Analogs and Novel Derivatives of 4 Chloro 2 Iodo Phenoxy Acetic Acid

Design and Synthesis of Analogs with Varied Halogenation Patterns and Substituents

The rational design of analogs of (4-Chloro-2-iodo-phenoxy)-acetic acid involves the systematic modification of the halogen substituents on the phenyl ring. The core strategy is to replace the iodine atom at the 2-position with other halogens, such as bromine and fluorine, and to explore the impact of different substitution patterns on the molecule's properties. The synthesis of these analogs typically follows a two-step process: the preparation of the corresponding substituted phenol (B47542) followed by a Williamson ether synthesis.

The required precursor, 2-iodo-4-chlorophenol, can be synthesized through the iodination of 4-chlorophenol (B41353). Similarly, the synthesis of 2-bromo-4-chlorophenol (B154644) is achieved through the regioselective bromination of 4-chlorophenol, often using a brominating agent in acetic acid with a base like sodium acetate (B1210297) to control the reaction. For the fluoro analog, 4-chloro-2-fluorophenol (B1580588) can be prepared from 4-chloro-2-fluoroaniline (B1294793) via a Sandmeyer-type reaction.

Once the desired dihalogenated phenol is obtained, the acetic acid side chain is introduced via the Williamson ether synthesis. gordon.eduwikipedia.orgfrancis-press.com This reaction involves the deprotonation of the phenol with a strong base, such as sodium hydroxide (B78521), to form the corresponding phenoxide ion. The phenoxide then acts as a nucleophile, attacking an α-haloacetic acid, typically chloroacetic acid, to form the target (dihalogenated-phenoxy)-acetic acid. The general scheme for this synthesis is presented below:

Table 1: Synthesis of (4-Chloro-2-halo-phenoxy)-acetic Acid Analogs

Precursor PhenolReagents and ConditionsProduct
2-Iodo-4-chlorophenol1. NaOH (aq) 2. ClCH₂COOH 3. HeatThis compound
2-Bromo-4-chlorophenol1. NaOH (aq) 2. ClCH₂COOH 3. Heat(2-Bromo-4-chlorophenoxy)-acetic acid
2-Fluoro-4-chlorophenol1. NaOH (aq) 2. ClCH₂COOH 3. Heat(4-Chloro-2-fluoro-phenoxy)-acetic acid

Elucidation of Structure-Mechanism-Activity Relationships in Modified Phenoxyacetic Acid Systems

The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature, number, and position of substituents on the aromatic ring. mdpi.commasterorganicchemistry.com By introducing different halogens at the 2-position while keeping the chlorine atom at the 4-position constant, researchers can probe the influence of factors such as atomic size, electronegativity, and lipophilicity on the molecule's interaction with its biological target.

Studies on chlorinated phenoxyacetic acids have shown that the position of the chlorine atoms significantly affects their physicochemical properties and, consequently, their herbicidal activity. mdpi.comnih.gov For instance, the substitution pattern influences the molecule's electronic structure, which in turn can affect its reactivity and binding affinity to target proteins. It is generally understood that for auxinic herbicides, a substitution at the 2- and 4-positions of the phenoxy ring is often favorable for activity.

Exploration of Different Side Chain Modifications and Their Impact on Bioactivity

Modification of the acetic acid side chain of this compound offers another avenue for creating novel derivatives with potentially altered biological activities. Common modifications include the formation of esters and amides.

Esterification of the carboxylic acid group can increase the lipophilicity of the molecule, which may enhance its penetration through biological membranes. For example, the synthesis of alkyl esters, such as the ethyl ester, can be achieved by reacting this compound with the corresponding alcohol in the presence of an acid catalyst. The herbicidal activity of phenoxyacetic acid esters has been shown to be dependent on their ability to be hydrolyzed back to the active acid form within the target organism. wikipedia.org

The replacement of the carboxylic acid group with other acidic functional groups, known as bioisosteres , is another strategy to modify the properties of the parent compound while retaining its essential biological activity. hyphadiscovery.comnih.gov Examples of carboxylic acid bioisosteres include tetrazoles and hydroxamic acids. These modifications can alter the pKa of the molecule, its metabolic stability, and its pharmacokinetic profile.

Table 2: Examples of Side Chain Modifications and Their Potential Impact

Modification TypeDerivative ExamplePotential Impact on Bioactivity
EsterificationEthyl (4-chloro-2-iodo-phenoxy)acetateIncreased lipophilicity, altered membrane permeability
AmidationN-phenyl-(4-chloro-2-iodo-phenoxy)acetamideModified hydrogen bonding potential, introduction of new binding interactions
Bioisosteric Replacement5-((4-Chloro-2-iodo-phenoxy)methyl)-1H-tetrazoleAltered pKa, improved metabolic stability

Future Research Directions and Emerging Methodologies in Phenoxyacetic Acid Research

Development of Advanced Analytical Techniques for Trace-Level Detection and Speciation

Ensuring environmental and biological safety necessitates the ability to detect and quantify (4-Chloro-2-iodo-phenoxy)-acetic acid and its potential transformation products at increasingly lower concentrations. Future research will likely focus on the development and refinement of highly sensitive and selective analytical techniques.

Current methods for other phenoxyacetic acid herbicides often involve gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov For a di-halogenated compound like this compound, these techniques offer a solid foundation. Future advancements could include:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique provides rapid analysis times and exceptional sensitivity, with limits of detection (LOD) often in the sub-µg·L⁻¹ range for similar herbicides. nih.gov Research could focus on optimizing UHPLC-MS/MS methods for the specific polarity and ionization characteristics of this compound, enabling its detection in complex matrices like soil, water, and biological tissues. nih.govnih.gov

Gas Chromatography with Advanced Detectors: While derivatization is often required for GC analysis of acidic herbicides, the use of highly sensitive detectors like the Electron Capture Detector (ECD), which is particularly sensitive to halogenated compounds, could be further explored. chromatographyonline.com Coupling high-resolution GC with high-resolution mass spectrometry (HRMS) would facilitate the identification of unknown metabolites and degradation products.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Given the presence of iodine, ICP-MS stands out as a powerful tool for element-specific detection. cdc.govnih.gov Hyphenating chromatographic separation techniques (like HPLC) with ICP-MS could allow for precise speciation, distinguishing the parent compound from any iodine-containing metabolites or degradation products in environmental and biological samples. iupac.orgnih.gov

Solid-Phase Microextraction (SPME): As a solvent-free, rapid, and green sample preparation technique, SPME can be optimized for the pre-concentration of this compound from water or air samples, enhancing the sensitivity of subsequent analytical methods. mdpi.com

The table below summarizes potential analytical techniques and their prospective performance for the target compound, based on data for analogous substances.

TechniquePotential Limit of Detection (LOD)Key Advantages for this compound
UHPLC-MS/MS0.001 - 0.01 µg/LHigh sensitivity and selectivity; suitable for direct analysis in aqueous samples. nih.gov
GC-ECD/MS0.01 - 0.1 µg/LHigh sensitivity to halogenated compounds (Cl and I); structural information from MS. chromatographyonline.com
HPLC-ICP-MS0.05 - 0.5 µg/LIodine-specific detection and speciation; reduces matrix interference. iupac.org

Data are illustrative and based on performance for other halogenated phenoxyacetic acids.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies

Understanding the precise mechanism of action and potential off-target effects of this compound is crucial. "Omics" technologies provide a holistic view of the molecular changes within an organism upon exposure to a chemical substance.

Metabolomics: This approach involves the comprehensive analysis of all small-molecule metabolites in a biological system. For phenoxy herbicides, metabolomics has been used to identify affected biochemical pathways and to group chemicals based on their biological responses. researchgate.net Future studies on this compound could use metabolomic profiling to:

Identify specific enzymatic steps inhibited or activated by the compound. researchgate.net

Discover biomarkers of exposure and effect in non-target organisms.

Elucidate the metabolic fate of the compound, tracking its transformation into various metabolites. psu.edu

Proteomics: Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. By analyzing the proteome of an organism exposed to this compound, researchers could identify proteins that are specifically up- or down-regulated, providing direct insight into the cellular stress response, detoxification mechanisms, and the molecular targets of the compound.

The integration of these omics datasets, often referred to as a "systems biology" approach, can build comprehensive models of the compound's biological activity, moving beyond a single target site to understand its network-level effects.

Predictive Modeling for Environmental Fate and Behavior Across Diverse Ecosystems

Predictive models are indispensable tools for assessing the environmental risk of chemicals without extensive and costly experimental studies. For this compound, future research should focus on developing and validating models that can accurately predict its environmental journey.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of a compound with its properties, such as toxicity, biodegradability, or soil sorption. nih.goveuropa.eu By developing specific QSARs for di-halogenated phenoxyacetic acids, it would be possible to predict key environmental parameters for this compound. mdpi.comresearchgate.net Research efforts would involve compiling experimental data for related compounds to build robust models that can estimate properties like:

Octanol-water partition coefficient (Kow)

Soil organic carbon-water (B12546825) partitioning coefficient (Koc)

Half-life in various environmental compartments (water, soil, air)

Multimedia Environmental Fate Models: These models, often based on the concept of fugacity, simulate the distribution and persistence of a chemical in an interconnected multi-compartment environment (air, water, soil, sediment, biota). nih.govvliz.beresearchgate.net Applying such models to this compound would allow for a holistic assessment of its environmental behavior, identifying where it is likely to accumulate and its potential for long-range transport. nih.gov The unique properties conferred by the iodine and chlorine substituents would be critical input parameters.

Model TypePredicted ParameterRelevance for this compound
QSARBiodegradation rate, Toxicity (EC50), Bioaccumulation Factor (BCF)Rapid screening for persistence, toxicity, and bioaccumulation potential. mdpi.com
Multimedia Fate ModelOverall Persistence (Pov), Long-Range Transport Potential (LRTP)Assessment of environmental residence time and potential for global distribution. nih.gov

Application of Green Chemistry Principles in the Synthesis of Halogenated Phenoxyacetic Acids

The synthesis of specialty chemicals, including halogenated phenoxyacetic acids, is increasingly scrutinized for its environmental impact. Applying the principles of green chemistry to the synthesis of this compound is a critical area for future research. mdpi.com

Traditional synthesis routes for related compounds can involve chlorinated solvents and produce significant waste. google.com Future research should explore:

Greener Solvents and Reaction Conditions: Replacing hazardous solvents with more benign alternatives like water, supercritical fluids, or ionic liquids. royalsocietypublishing.org Microwave-assisted and sonochemical methods could also be investigated to reduce reaction times and energy consumption. jetir.orgalfa-chemistry.com

Catalytic Halogenation: Developing selective and efficient catalytic systems for the chlorination and iodination steps can improve atom economy and reduce the formation of unwanted byproducts. rsc.org This avoids the use of stoichiometric halogenating agents, which are often less environmentally friendly. taylorfrancis.com

Waste Reduction and Recycling: Designing synthesis processes that allow for the recycling of solvents and catalysts, and minimizing waste streams, is a core tenet of green chemistry. wipo.int Continuous flow synthesis methods could offer better control and efficiency compared to batch processes. patsnap.com

Exploration of Supramolecular Interactions and Self-Assembly Properties of Derivatives

The presence of both chlorine and, particularly, iodine atoms on the aromatic ring of this compound opens up fascinating possibilities in the realm of supramolecular chemistry and crystal engineering. The iodine atom, being a strong halogen bond donor, can form highly directional and specific non-covalent interactions. acs.org

Future research in this area could focus on:

Halogen Bonding in Crystal Engineering: Systematically studying how the C-I and C-Cl groups, in conjunction with the carboxylic acid group, direct the self-assembly of the molecule in the solid state. acs.org This could lead to the design of co-crystals with tailored physical properties (e.g., solubility, stability) by combining this compound with other molecules (co-formers). nih.govresearchgate.net

Self-Assembly in Solution and at Interfaces: Investigating how derivatives of this compound self-assemble into larger, ordered structures in solution or on surfaces. Understanding these interactions is fundamental to predicting how the molecule might interact with biological receptors or environmental particles.

Design of Functional Materials: Harnessing the predictable nature of halogen bonds to construct novel functional materials, where the this compound derivative acts as a building block for porous frameworks, liquid crystals, or other organized assemblies.

Q & A

Q. What are the common synthetic routes for preparing (4-Chloro-2-iodo-phenoxy)-acetic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves halogenation and coupling reactions. For example:

  • Step 1: Start with a phenol derivative (e.g., 4-chloro-2-iodophenol) and react it with chloroacetic acid under alkaline conditions to form the phenoxyacetic acid backbone.
  • Step 2: Optimize reaction temperature (60–80°C) and solvent choice (e.g., aqueous NaOH/ethanol mixtures) to enhance nucleophilic substitution efficiency .
  • Step 3: Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., using ethanol/water mixtures) to achieve yields >70%. Adjust stoichiometric ratios (phenol:chloroacetic acid = 1:1.2) to minimize unreacted starting material .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm substitution patterns. The aromatic protons adjacent to iodine and chlorine will show distinct deshielding (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry: High-resolution ESI-MS can verify molecular weight (expected [M+H]+^+: 326.89 g/mol) and detect isotopic patterns from iodine .
  • HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and methanol/water gradients to assess purity (>95%). Retention times can be cross-referenced with standards .

Q. How does the solubility profile of this compound vary with pH, and what implications does this have for experimental design?

Methodological Answer:

  • Solubility Trends: Analogous chlorophenoxy acetic acids (e.g., 2,4-D) show pH-dependent solubility:
    • Low pH (1–3): Low solubility (<500 mg/L) due to protonation of the carboxylic acid group.
    • Neutral pH (7): Increased solubility (>2000 mg/L) via deprotonation .
  • Experimental Design: For biological assays, dissolve the compound in alkaline buffers (pH 8–9). For organic reactions, use polar aprotic solvents (e.g., DMF) .

Advanced Research Questions

Q. What crystallographic techniques and software (e.g., SHELX) are recommended for resolving structural ambiguities in halogenated phenoxy acetic acid derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (solvent: acetone/hexane). Use SHELX-2018 for structure refinement.
    • Key Parameters: Refine halogen (Cl, I) positions using anisotropic displacement parameters. Validate hydrogen bonding (e.g., O–H···O interactions) with PLATON .
    • Challenges: Address disorder in the phenoxy ring using PART instructions in SHELXL .

Q. How can competing reaction pathways during the synthesis of this compound be analyzed to minimize byproduct formation?

Methodological Answer:

  • Byproduct Analysis: Use LC-MS to identify common byproducts (e.g., di-iodinated analogs or ester derivatives).
  • Mitigation Strategies:
    • Temperature Control: Maintain <80°C to prevent iodine displacement by competing nucleophiles (e.g., OH^-).
    • Protecting Groups: Temporarily protect the carboxylic acid with methyl esters during halogenation steps .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Methodological Answer:

  • Enzyme Inhibition Assays: Test COX-2 inhibition using fluorometric kits. Include celecoxib as a positive control and DMSO as a vehicle control.
  • Cytotoxicity Screening: Use MTT assays on mammalian cell lines (e.g., HEK-293). Normalize data to untreated cells and solvent-only controls .

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR shifts vs. DFT calculations) for this compound?

Methodological Answer:

  • DFT Optimization: Perform geometry optimization at the B3LYP/6-311+G(d,p) level. Compare calculated 1^1H NMR shifts (GIAO method) with experimental data.
  • Error Sources: Adjust for solvent effects (e.g., IEF-PCM model for DMSO) and relativistic effects from iodine, which require ZORA Hamiltonian corrections .

Q. What strategies are effective in isolating and characterizing stereoisomers or positional isomers of this compound derivatives?

Methodological Answer:

  • Chromatographic Separation: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. Confirm enantiomeric excess via circular dichroism.
  • Crystallography: Co-crystallize with chiral resolving agents (e.g., brucine) to isolate diastereomers for SCXRD analysis .

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(4-Chloro-2-iodo-phenoxy)-acetic acid
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(4-Chloro-2-iodo-phenoxy)-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.